

Physicochemical Properties of Glimepiride: A Technical Guide

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Compound of Interest

Compound Name: *Maryal*

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Disclaimer: The term "**Maryal**" did not yield a specific match for a known pharmaceutical compound in scientific literature. Based on the context of the query, this guide focuses on the physicochemical properties of Glimepiride, a widely used antidiabetic medication, which may have been the intended subject.

This technical guide provides a comprehensive overview of the core physicochemical properties of Glimepiride, intended for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and understanding of its chemical and physical characteristics, crucial for formulation development and pharmacological studies.

Core Physicochemical Data

Glimepiride is a second-generation sulfonylurea drug used in the management of type 2 diabetes mellitus.^[1] Its efficacy and bioavailability are significantly influenced by its physicochemical properties.

Property	Value	References
Molecular Formula	C ₂₄ H ₃₄ N ₄ O ₅ S	[1][2][3]
Molecular Weight	490.62 g/mol	[1][3][4]
Melting Point	207 °C (405 °F) to 214.5 °C	[1][3]
pKa	6.2	[5]
LogP	3.07 - 3.9	[6][7]
Appearance	White to yellowish-white, crystalline, odorless to practically odorless powder	[8]
UV/Vis. λ _{max}	228 nm	[2]

Solubility Profile

Glimepiride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[9] Its solubility is pH-dependent.[9][10]

Solvent	Solubility	References
Water	Practically insoluble (<0.0038 mg/mL to 0.0074 mg/mL)	[10][11]
Aqueous Buffers (pH > 7)	Solubility increases with pH; 0.02 mg/mL at pH above 7	[9][10]
Methanol	Slightly soluble	[11]
Ethanol	Slightly soluble	[11]
DMSO	Approximately 3 mg/mL	[2]
Dimethylformamide (DMF)	Approximately 10 mg/mL	[2]
0.1 N HCl	Sparingly soluble (0.02 mg/mL)	[12]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like Glimepiride.

Determination of Aqueous Solubility

A standard shake-flask method is employed to determine the aqueous solubility of Glimepiride.

- **Preparation:** An excess amount of Glimepiride powder is added to a known volume of purified water or a specific buffer solution in a sealed container.
- **Equilibration:** The container is agitated in a constant temperature water bath (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** Aliquots of the supernatant are carefully withdrawn and filtered through a fine-pore filter (e.g., 0.45 µm) to remove undissolved solid particles.
- **Analysis:** The concentration of Glimepiride in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 228 nm or UV-Vis spectrophotometry.[\[2\]](#)[\[13\]](#)

In Vitro Dissolution Testing

Dissolution testing is critical for predicting the in vivo performance of a drug product. For Glimepiride tablets, a common method is as follows:

- **Apparatus:** USP Dissolution Apparatus 2 (Paddle Apparatus) is typically used.
- **Dissolution Medium:** A specified volume (e.g., 900 mL) of a buffered solution, often at a pH relevant to the gastrointestinal tract (e.g., pH 7.8 phosphate buffer), is used.[\[9\]](#) The medium is maintained at 37 ± 0.5°C.[\[14\]](#)
- **Procedure:** The Glimepiride tablet is placed in the dissolution vessel. The paddle is rotated at a specified speed (e.g., 75 rpm).
- **Sampling:** At predetermined time intervals, samples of the dissolution medium are withdrawn and filtered.[\[14\]](#)

- Analysis: The amount of dissolved Glimepiride in each sample is determined by a suitable analytical technique, such as UV-Vis spectrophotometry at 228 nm.[9]

Characterization of Solid-State Properties

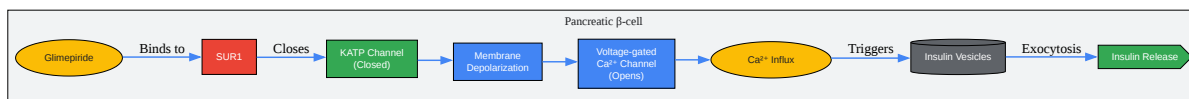
Fourier-Transform Infrared (FTIR) Spectroscopy and X-Ray Diffraction (XRD) are used to characterize the solid-state properties of Glimepiride, which can influence its stability and dissolution.

- FTIR Spectroscopy: This technique is used to identify the functional groups present in the Glimepiride molecule and to detect any potential interactions with excipients in a formulation. [13][15]
- X-Ray Diffraction (XRD): XRD is employed to determine the crystalline or amorphous nature of the drug substance. Studies have shown that amorphous solid dispersions of Glimepiride can exhibit enhanced solubility.[15]

Visualizations

Glimepiride Mechanism of Action: Signaling Pathway

Glimepiride primarily acts by stimulating the release of insulin from pancreatic β -cells.[1] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[16][17]

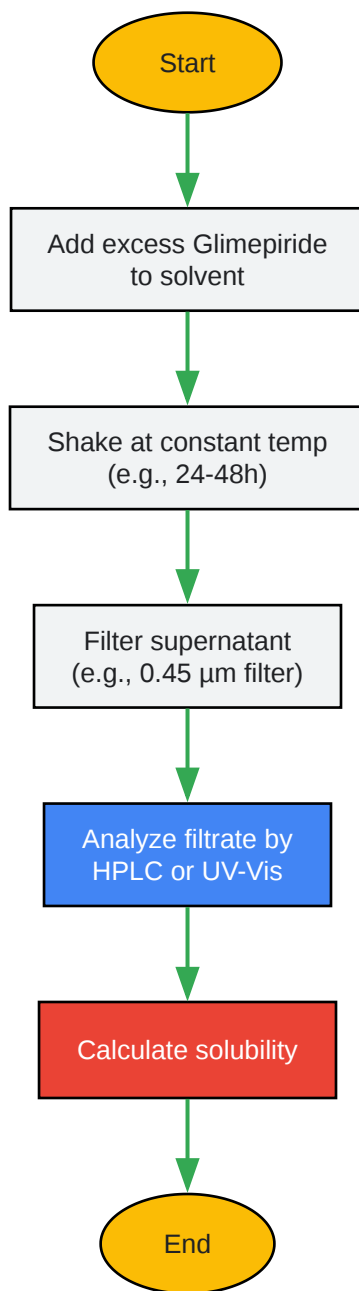


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Glimepiride's signaling pathway in pancreatic β -cells.

Experimental Workflow: Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of Glimepiride.



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Workflow for determining the solubility of Glimepiride.

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- To cite this document: BenchChem. [Physicochemical Properties of Glimepiride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233877#physicochemical-properties-of-marylal]

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